molecular formula C17H15FN4O2S B3402118 1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1049288-99-4

1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B3402118
CAS No.: 1049288-99-4
M. Wt: 358.4 g/mol
InChI Key: IYYWLWDYUVVHNS-UHFFFAOYSA-N
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Description

1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a pyridazinone core, a fluorophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or through Suzuki coupling reactions.

    Attachment of the Thiophene Ring: The thiophene ring is often introduced through a nucleophilic substitution reaction or via a palladium-catalyzed cross-coupling reaction.

    Final Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or by using phosgene derivatives to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridazinone core can be reduced to dihydropyridazinones using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Mechanism of Action

The mechanism of action of 1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridazinone core can participate in hydrogen bonding and π-π stacking interactions. The thiophene ring can contribute to the compound’s electronic properties, influencing its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea: Contains a methyl group instead of fluorine.

    1-(2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea: Features a nitro group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea imparts unique electronic properties and enhances its binding affinity to biological targets compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents.

Properties

IUPAC Name

1-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c18-13-5-3-12(4-6-13)14-7-8-16(23)22(21-14)10-9-19-17(24)20-15-2-1-11-25-15/h1-8,11H,9-10H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYWLWDYUVVHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea
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1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea
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1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea
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1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea
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1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea
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1-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea

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